molecular formula C9H6F3NO2S B3031034 3-(Trifluoromethylsulfonyl)phenylacetonitrile CAS No. 1301739-15-0

3-(Trifluoromethylsulfonyl)phenylacetonitrile

Cat. No.: B3031034
CAS No.: 1301739-15-0
M. Wt: 249.21
InChI Key: KVXGLHGFFPDFCE-UHFFFAOYSA-N
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Description

3-(Trifluoromethylsulfonyl)phenylacetonitrile is a chemical compound with the CAS number 1301739-15-0 . It is also known by the synonyms 2-[3-(Trifluoromethylsulfonyl)phenyl]acetonitrile, and 3-(Trifluoromethylsulfonyl)benzyl cyanide .


Molecular Structure Analysis

The molecular weight of this compound is 249.21 . The InChI code is 1S/C9H6F3NO2S/c10-9(11,12)16(14,15)8-3-1-2-7(6-8)4-5-13/h1-3,6H,4H2 .


Physical and Chemical Properties Analysis

This compound is a solid powder at ambient temperature . It is stored and shipped at ambient temperature .

Scientific Research Applications

Polymer Science

  • Initiation of Polymerizations: Trifluoromethanesulphonates (triflates), closely related to 3-(Trifluoromethylsulfonyl)phenylacetonitrile, have been studied for their role in initiating polymerizations of ethylenic monomers. These triflates show strong solvation with conjugate acids in solvents like dichloromethane and acetonitrile, impacting the protonation of non-polymerizable olefins and influencing the formation of covalent triflates (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).

Organic Synthesis

  • Copper-Catalyzed Cyclization: Researchers have developed synthetic pathways for creating 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles, starting from methyl-phenylsulfones. This involves the reaction with trifluoroacetimidoyl chlorides and subsequent cyclization using a copper (II) catalyst, highlighting the importance of trifluoromethyl groups in biological molecules (López et al., 2017).

Material Science

  • Electrochemical Capacitor Applications: Research into electroactive polymers derived from compounds like 3-(4-methylsulfonylphenyl)thiophene, a compound similar in structure to this compound, has shown potential for use in electrochemical capacitors. These polymers, when electrochemically deposited, exhibit varied morphologies and electrochemical performances based on the growth and cycling electrolytes used (Ferraris, Eissa, Brotherston, & Loveday, 1998).

Chemistry of Lewis Acid Catalysts

  • Use in Lewis Acid Catalysis: Scandium trifluoromethanesulfonate, a compound related to this compound, has been identified as an extremely active Lewis acid catalyst. It's used for acylation of alcohols with acid anhydrides or for esterification of alcohols by carboxylic acids, demonstrating its potential for aiding complex organic reactions (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . The hazard statements include H301+H311+H331;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation .

Properties

IUPAC Name

2-[3-(trifluoromethylsulfonyl)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2S/c10-9(11,12)16(14,15)8-3-1-2-7(6-8)4-5-13/h1-3,6H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXGLHGFFPDFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701223488
Record name Benzeneacetonitrile, 3-[(trifluoromethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1301739-15-0
Record name Benzeneacetonitrile, 3-[(trifluoromethyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1301739-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetonitrile, 3-[(trifluoromethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethylsulfonyl)phenylacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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